(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone
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Description
(3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone is a useful research compound. Its molecular formula is C16H14N2O3S2 and its molecular weight is 346.42. The purity is usually 95%.
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Biological Activity
The compound (3-((6-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that integrates several functional groups, including a methoxy group, a benzothiazole moiety, an azetidine ring, and a thiophenyl group. This unique structural combination suggests potential biological activities that merit investigation.
Chemical Structure and Properties
The molecular formula of the compound is C15H15N3O3S, and it features the following key components:
- Benzothiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Azetidine : A four-membered ring that can enhance the compound's pharmacological profile.
- Thiophene : Often associated with electronic properties beneficial for biological interactions.
Antioxidant Activity
Research indicates that benzothiazole derivatives exhibit significant antioxidant properties. The antioxidant activity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). In studies, various derivatives of benzothiazole have shown varying degrees of free radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .
Table 1: Antioxidant Activity of Related Benzothiazole Compounds
Compound | IC50 (mg/mL) | Activity Level |
---|---|---|
Compound A | 0.25 | High |
Compound B | 0.50 | Moderate |
Compound C | 0.75 | Low |
Other Biological Activities
The biological profile of compounds similar to This compound suggests potential applications in treating various conditions due to their roles as:
- Anticancer Agents : Some derivatives have shown efficacy in inhibiting cancer cell proliferation.
- Antidiabetic Agents : Certain benzothiazole compounds have been noted for their ability to modulate glucose metabolism.
- Neuroprotective Agents : There is emerging evidence supporting the neuroprotective effects of benzothiazole derivatives against neurodegenerative diseases.
Case Studies
In a recent study published in Pharmaceutical Chemistry Journal, a series of benzothiazole derivatives were synthesized and evaluated for their biological activities. The findings indicated that modifications at specific positions on the benzothiazole ring significantly influenced both antioxidant and antimicrobial activities. For instance, compounds with electron-donating groups exhibited enhanced activity compared to their electron-withdrawing counterparts .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituent Positioning : The position of the methoxy group on the benzothiazole ring affects both solubility and interaction with biological targets.
- Ring Size and Composition : The azetidine ring's size and presence of heteroatoms play crucial roles in binding affinity to target proteins.
- Electronic Effects : The presence of electron-withdrawing or donating groups can modulate reactivity and stability.
Properties
IUPAC Name |
[3-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-20-11-2-3-13-14(6-11)23-16(17-13)21-12-7-18(8-12)15(19)10-4-5-22-9-10/h2-6,9,12H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVASKFDMOQLHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CN(C3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.